molecular formula C4H11NO2 B13620841 N-(2-methoxyethyl)-N-methylhydroxylamine CAS No. 116797-81-0

N-(2-methoxyethyl)-N-methylhydroxylamine

Cat. No.: B13620841
CAS No.: 116797-81-0
M. Wt: 105.14 g/mol
InChI Key: IHDXZTFCGLVYNG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methylhydroxylamine is a chemical compound with the molecular formula C4H11NO It is an organic compound that features a hydroxylamine functional group, which is known for its reactivity and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methoxyethyl)-N-methylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-methylhydroxylamine with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methylhydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to primary amines under suitable conditions.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-N-methylhydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N-methylhydroxylamine exerts its effects involves its ability to act as a nucleophile or an electrophile, depending on the reaction context. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved in its action are diverse and depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline
  • Poly(N,N-bis(2-methoxyethyl)acrylamide)

Uniqueness

N-(2-methoxyethyl)-N-methylhydroxylamine is unique due to its specific combination of the hydroxylamine functional group with the 2-methoxyethyl and N-methyl substituents. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

116797-81-0

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylhydroxylamine

InChI

InChI=1S/C4H11NO2/c1-5(6)3-4-7-2/h6H,3-4H2,1-2H3

InChI Key

IHDXZTFCGLVYNG-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)O

Origin of Product

United States

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